AGK2
Overview
Description
AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that exhibit deacetylation or ADP-ribosyltransferase activity. Sirtuin 2 is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, autophagy, myelination, and neurodegeneration . This compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer .
Scientific Research Applications
Neurodegenerative Diseases: AGK2 has shown promise in protecting dopamine neurons from α-synuclein toxicity in models of Parkinson’s disease.
Cancer: This compound has demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Cardiovascular Diseases: This compound has been shown to protect against cardiac hypertrophy and ischemic injury by modulating the activity of nuclear factor (erythroid-derived 2)-like 2 (NRF2).
Metabolic Disorders:
Mechanism of Action
Target of Action
AGK2, also known as “2-Propenamide, 2-cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-5-quinolinyl-”, “UNII-DDF0L8606A”, “AGK-2”, “DDF0L8606A”, or “AGK 2”, is a potent and selective inhibitor of sirtuin 2 (SIRT2) . SIRT2 is a NAD-dependent deacetylase that plays a crucial role in cell cycle regulation through α-tubulin deacetylation . It also plays a significant role in neuroprotection and the pathogenesis and development of cancer .
Mode of Action
This compound inhibits SIRT2 with an IC50 value of 3.5 μM . It can slightly inhibit SIRT1 and SIRT3 at concentrations over 40 μM . This compound increases the acetylation of tubulin heterodimers from bovine brain . In HeLa cells expressing SIRT2-myc, this compound effectively inhibits SIRT2-myc activity .
Biochemical Pathways
This compound has been shown to downregulate the AKT/FOXO3a and MAPK pathways, which are involved in cell survival and proliferation . It also inhibits the activation of MAPK signaling, which plays a role in neuroinflammation .
Pharmacokinetics
It is known that this compound is soluble in dmso
Result of Action
This compound has been shown to have several effects at the molecular and cellular level. It can dose-dependently increase acetylated tubulin . In H4 cells transfected with α-Syn, this compound dose-dependently reduces α-Syn-mediated toxicity . In primary rat astrocytes, this compound (35 μM) significantly inhibits astrocyte viability and proliferation and also inhibits astrocyte activation induced by beta amyloid 1-42 (Aβ 1-42) . Furthermore, this compound significantly inhibits the increase of iNOS and COX-2 induced by Aβ 1-42 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its ability to inhibit SIRT2 . The presence of other molecules, such as α-Syn, can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
AGK2 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form a furan ring.
Introduction of the cyano group: The cyano group is introduced through a Knoevenagel condensation reaction between the furan derivative and malononitrile.
Formation of the quinoline ring: The final step involves the reaction of the intermediate with 2-aminobenzonitrile to form the quinoline ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AGK2 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Comparison with Similar Compounds
AGK2 is one of several Sirtuin 2 inhibitors, and it is known for its high selectivity and potency. Similar compounds include:
Compound 4.27: A potent Sirtuin 1 inhibitor that also targets the NAD+ binding site.
Fluvastatin Sodium: Identified as a potential Sirtuin 2 inhibitor through computational and in vitro screening.
This compound is unique in its high selectivity for Sirtuin 2 over other sirtuin isoforms, making it a valuable tool for studying the specific functions of Sirtuin 2 in various biological processes .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
Record name | AGK-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGK-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGK-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.
ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:
- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].
- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].
- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].
- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].
- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].
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